molecular formula C8H10NNaO5S B000361 Sulbactam sodium CAS No. 69388-84-7

Sulbactam sodium

Katalognummer B000361
CAS-Nummer: 69388-84-7
Molekulargewicht: 255.23 g/mol
InChI-Schlüssel: NKZMPZCWBSWAOX-IBTYICNHSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulbactam Sodium is the sodium salt form of sulbactam, a beta-lactam with weak antibacterial property . It is given in combination with β-lactam antibiotics to inhibit β-lactamase, an enzyme produced by bacteria that destroys the antibiotics .


Synthesis Analysis

The synthesis of Sulbactam involves performing a reaction between 6-amino-penicillanic acid and sodium nitrite and bromine in water-insoluble organic solvent under an acidic condition to obtain a reaction product: bis-bromo-penicillanic acid. Then, oxidation reaction and hydrogenation are performed to obtain sulbactam .


Molecular Structure Analysis

The molecular formula of Sulbactam Sodium is C8H10NNaO5S . The molecular weight is 255.23 g/mol . The IUPAC name is sodium; (2 S ,5 R )-3,3-dimethyl-4,4,7-trioxo-4λ 6 -thia-1-azabicyclo [3.2.0]heptane-2-carboxylate .


Chemical Reactions Analysis

Sulbactam acts as an irreversible inhibitor of β-lactamases that inactivate β-lactams such as penicillin and cephalosporin . It is also active against bacteroides and certain chromosomally mediated enzymes of Gram-negative bacteria .


Physical And Chemical Properties Analysis

Sulbactam Sodium is an organooxygen compound and an organonitrogen compound . It is functionally related to an alpha-amino acid .

Wissenschaftliche Forschungsanwendungen

Beta-lactamase Inhibitor

Sulbactam sodium is a beta (β)-lactamase inhibitor and a derivative of the basic penicillin nucleus . When given in combination with β-lactam antibiotics, sulbactam produces a synergistic effect as it blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams .

Combination with Cefoperazone

Sulbactam sodium is commonly used in combination with cefoperazone, an antibiotic, against the extended-spectrum beta-lactamases (ESBLs)-producing bacteria . A study evaluated the efficacy of a new cefoperazone/sulbactam combination (3:1) for Enterobacteriaceae infection via model-informed drug development (MIDD) approaches .

Analytical Chemistry

As a derivative of sulbactam, Sulbactam-d5 Sodium Salt plays a crucial role in analytical chemistry, particularly in the development and validation of analytical methods for pharmaceutical formulations.

Pharmacokinetic/Pharmacodynamic Analysis

Sulbactam sodium has been used in pharmacokinetic/pharmacodynamic (PK/PD) analysis. A study used sulbactam sodium in a PK/PD analysis to evaluate the antibacterial efficacy of a new cefoperazone/sulbactam combination against Enterobacteriaceae .

Treatment of Infections caused by Enterobacteriaceae

Sulbactam sodium, in combination with cefoperazone, has been used in the treatment of infections caused by Enterobacteriaceae . The study used Monte Carlo simulations to determine the investigational regimens of cefoperazone/sulbactam (3:1) for the treatment of these infections .

Wirkmechanismus

Target of Action

Sulbactam sodium primarily targets β-lactamase enzymes produced by bacteria . These enzymes are responsible for the bacterial resistance against β-lactam antibiotics as they can hydrolyze these antibiotics, rendering them ineffective .

Mode of Action

Sulbactam sodium acts as a competitive, irreversible inhibitor of bacterial β-lactamase . It binds to the β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics . This allows the antibiotics to exert their antibacterial effects without being degraded . Sulbactam sodium itself contains a β-lactam ring, which contributes to its weak antibacterial activity by inhibiting PBPs .

Biochemical Pathways

The primary biochemical pathway affected by sulbactam sodium is the bacterial cell wall synthesis . By inhibiting β-lactamase enzymes and PBPs, sulbactam sodium prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts the cell wall biosynthesis, leading to bacterial cell death .

Pharmacokinetics

Sulbactam sodium exhibits pharmacokinetic characteristics similar to those of ampicillin and amoxicillin . Its half-life in humans is approximately 1 hour . In a two-compartment pharmacokinetic model, the apparent volume of distribution for the central compartment is approximately 12 liters . Approximately 75% of a parenteral dose is excreted unchanged in urine .

Result of Action

The primary result of sulbactam sodium’s action is the restoration of the activity of β-lactam antibiotics against a range of β-lactamase-producing gram-positive and gram-negative bacteria . This is achieved by blocking the enzyme responsible for drug resistance . Sulbactam sodium also has weak intrinsic antibacterial activity against certain bacterial species, including Acinetobacter baumannii .

Action Environment

The action of sulbactam sodium can be influenced by various environmental factors. For instance, the presence of other antibacterial agents can enhance its efficacy. When used in combination with other antibacterial agents, such as ampicillin, it is used to treat skin and skin structure infections, intra-abdominal infections, and gynecological infections caused by susceptible bacteria . The stability and efficacy of sulbactam sodium can also be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Sulbactam Sodium . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Zukünftige Richtungen

The combination of ampicillin and sulbactam demonstrates synergy in addressing bacterial strains resistant to ampicillin, thus providing broader coverage . This drug combination incorporates a β-lactamase inhibitor into ampicillin, extending coverage against potentially resistant bacteria .

Relevant Papers

There are several relevant papers on Sulbactam Sodium. One paper discusses the molecular mechanisms of sulbactam antibacterial activity and resistance determinants in Acinetobacter baumannii . Another paper presents the efficacy and safety of cefoperazone-sulbactam in empiric therapy for febrile neutropenia .

Eigenschaften

IUPAC Name

sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZMPZCWBSWAOX-IBTYICNHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026661
Record name Sulbactam sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulbactam sodium

CAS RN

69388-84-7
Record name Sulbactam sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069388847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulbactam sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULBACTAM SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKQ4T82YE6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 32.75 g. (0.14 mole) of penicillanic acid 1,1-dioxide in 450 ml. of ethyl acetate was added a solution of 25.7 g. of sodium 2-ethylhexanoate (0.155 mole) in 200 ml. of ethyl acetate. The resulting solution was stirred for 1 hour and then an additional 10% excess of sodium 2-ethylhexanoate in a small volume of ethyl acetate was added. Product immediately began to precipitate. Stirring was continued for 30 minutes and then the precipitate was removed by filtration. It was washed sequentially with ethyl acetate, with 1:1 ethyl acetate-ether and with ether. The solid was then dried over phosphorus pentoxide, at ca. 0.1 mm of Hg for 16 hours at 25° C., giving 36.8 g. of the title sodium salt, contaminated with a small amount of ethyl acetate. The ethyl acetate content was reduced by heating to 100° C. for 3 hours under vacuum. The IR spectrum of this final product (KBr disc) showed absorptions at 1786 and 1608 cm-1. The NMR spectrum (D2O) showed absorptions at 1.48 (s, 3H), 1.62 (s, 3H), 3.35 (d of d's, 1H, J1 =16 Hz, J2 =2 Hz), 3.70 (d of d's, 1H, J1 =16 Hz, J2 =4 Hz), 4.25 (s, 1H) and 5.03 (d of d's, 1H, J1 =4 Hz, J2 =2 Hz) ppm.
Quantity
0.14 mol
Type
reactant
Reaction Step One
Quantity
0.155 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulbactam sodium
Reactant of Route 2
Sulbactam sodium
Reactant of Route 3
Sulbactam sodium
Reactant of Route 4
Sulbactam sodium
Reactant of Route 5
Sulbactam sodium
Reactant of Route 6
Sulbactam sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.